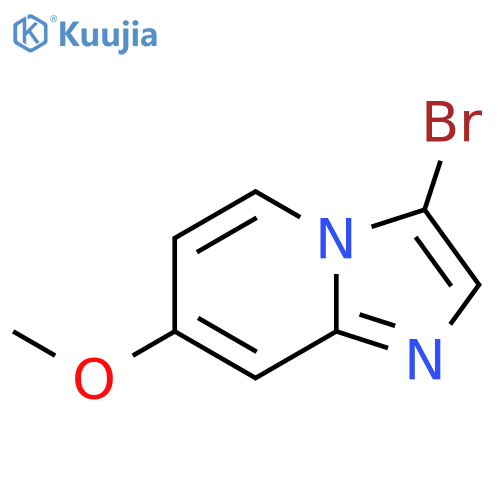Cas no 342613-73-4 (3-Bromoimidazo1,2-apyridin-7-yl methyl ether)
3-ブロモイミダゾ[1,2-a]ピリジン-7-イルメチルエーテルは、有機合成化学において重要な中間体として利用されるヘテロ環化合物です。臭素原子の求電子性とイミダゾピリジン骨格のπ電子豊富な特性を併せ持ち、パラジウムカップリング反応や置換反応など、多様な官能基変換に適しています。特に医薬品開発分野では、活性化合物の構造修飾に有用なビルディングブロックとして注目されています。メトキシ基の導入により溶解性が向上し、反応プロセスの制御が容易になる点が特徴です。高純度で安定性に優れ、精密合成における再現性の高い反応を可能にします。

342613-73-4 structure
商品名:3-Bromoimidazo1,2-apyridin-7-yl methyl ether
CAS番号:342613-73-4
MF:C8H7BrN2O
メガワット:227.057980775833
MDL:MFCD10698071
CID:2822932
PubChem ID:54775577
3-Bromoimidazo1,2-apyridin-7-yl methyl ether 化学的及び物理的性質
名前と識別子
-
- 3-BROMO-7-METHOXYIMIDAZO[1,2-A]PYRIDINE
- 3-Bromo-7-methoxy-imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyridine, 3-bromo-7-methoxy-
- AB61193
- imidazo[1,2-a]pyridine,3-bromo-7-methoxy-
- 3-bromo-7-methoxyimidazo[1,2-alpha]pyridine
- Y11317
- 3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether
- EN300-5228073
- AKOS005264936
- DA-06650
- 342613-73-4
- BGICXEKRCYOBOY-UHFFFAOYSA-N
- SCHEMBL16898417
- CS-0083434
- BS-28461
- 3-Bromoimidazo1,2-apyridin-7-yl methyl ether
-
- MDL: MFCD10698071
- インチ: 1S/C8H7BrN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3
- InChIKey: BGICXEKRCYOBOY-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C2C=C(C=CN21)OC
計算された属性
- せいみつぶんしりょう: 225.97418g/mol
- どういたいしつりょう: 225.97418g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 26.5
3-Bromoimidazo1,2-apyridin-7-yl methyl ether 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM270997-5g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95%+ | 5g |
$*** | 2023-03-31 | |
| eNovation Chemicals LLC | Y1111143-1g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 1g |
$490 | 2024-06-03 | |
| Chemenu | CM270997-1g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95+% | 1g |
$529 | 2021-08-18 | |
| TRC | B179970-500mg |
3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether |
342613-73-4 | 500mg |
$ 645.00 | 2022-06-07 | ||
| Alichem | A029185819-10g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 97% | 10g |
$1313.20 | 2023-09-02 | |
| Alichem | A029185819-25g |
3-Bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 97% | 25g |
$2436.12 | 2023-09-02 | |
| Matrix Scientific | 175048-1g |
3-Bromoimidazo[1,2-a]pyridin-7-yl methyl ether |
342613-73-4 | 1g |
$630.00 | 2023-09-07 | ||
| Enamine | EN300-5228073-10.0g |
3-bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 10g |
$1863.0 | 2023-05-29 | |
| Enamine | EN300-5228073-1.0g |
3-bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 1g |
$292.0 | 2023-05-29 | |
| Enamine | EN300-5228073-0.1g |
3-bromo-7-methoxyimidazo[1,2-a]pyridine |
342613-73-4 | 95% | 0.1g |
$101.0 | 2023-05-29 |
3-Bromoimidazo1,2-apyridin-7-yl methyl ether 関連文献
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
342613-73-4 (3-Bromoimidazo1,2-apyridin-7-yl methyl ether) 関連製品
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)
- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
